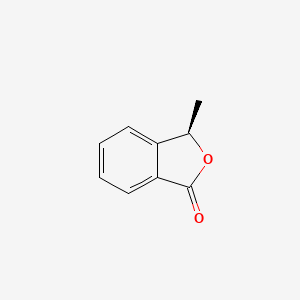![molecular formula C9H5F4NO2 B12873659 2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of both difluoromethoxy and difluoromethyl groups attached to a benzo[d]oxazole ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole typically involves the difluoromethylation and difluoromethoxylation of appropriate precursors. One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethylating reagents under specific conditions . Another approach involves the selective electrophilic fluorination of precursors using reagents like Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzo[d]oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring.
Scientific Research Applications
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzo[d]oxazole
- 5-(Difluoromethyl)benzo[d]oxazole
- 2-(Trifluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups. This dual substitution enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds with only one type of fluorine substitution.
Properties
Molecular Formula |
C9H5F4NO2 |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO2/c10-7(11)4-1-2-6-5(3-4)14-9(15-6)16-8(12)13/h1-3,7-8H |
InChI Key |
SSVCVPSYUHDJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)N=C(O2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


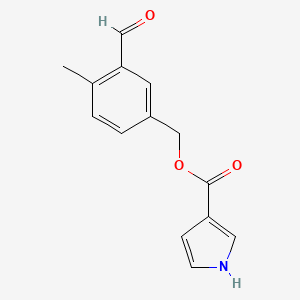
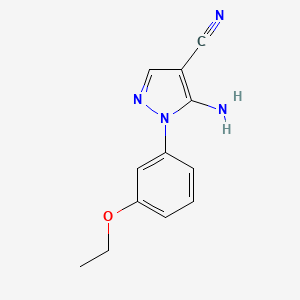
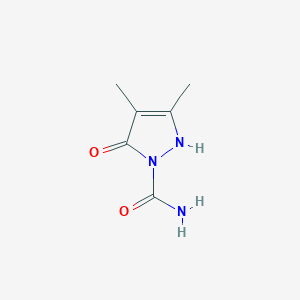
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
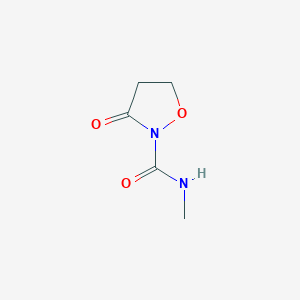
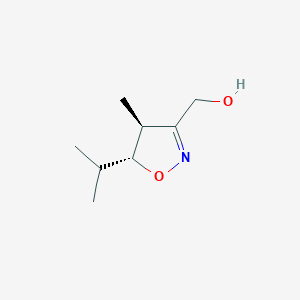
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
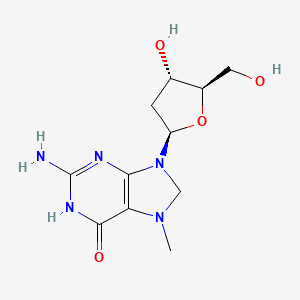
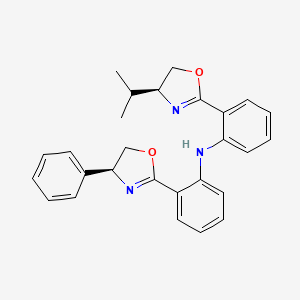
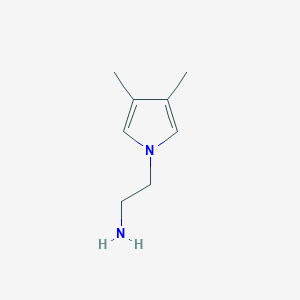
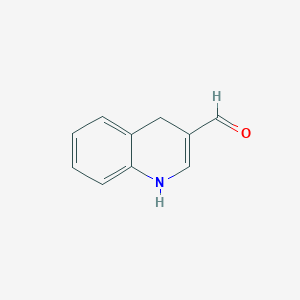
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
